
Boc-L-3-Aminomethylphe(Fmoc)
Übersicht
Beschreibung
Boc-L-3-Aminomethylphe(Fmoc) is a derivative of amino acids that plays a crucial role in the synthesis of neoglycopeptides and peptide nucleic acid (PNA) oligomers. The compound is characterized by the presence of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) protecting groups, which are commonly used in solid-phase peptide synthesis due to their stability and ease of removal under mild conditions .
Synthesis Analysis
The synthesis of Boc-L-3-Aminomethylphe(Fmoc) and related derivatives has been achieved through various routes. For instance, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid was synthesized from Boc-Ser-OH with an overall yield greater than 40% . Similarly, N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine was produced from l-homoserine with a 35% overall yield . These synthetic routes are significant as they provide access to amino acids with N-alkylaminooxy side chains, which are essential for the rapid synthesis of neoglycopeptides and PNA oligomers .
Molecular Structure Analysis
The molecular structure of Boc-L-3-Aminomethylphe(Fmoc) derivatives is characterized by the presence of the Fmoc group, which protects the amino function, and the Boc group, which protects other reactive sites such as the hydroxyl or amine groups. These protecting groups are strategically placed to allow for the selective deprotection and subsequent coupling reactions required in peptide synthesis .
Chemical Reactions Analysis
The chemical reactivity of Boc-L-3-Aminomethylphe(Fmoc) derivatives is tailored for specific applications in peptide synthesis. For example, the chemoselective reaction of reducing sugars with peptides containing these amino acids yields glycoconjugates that mimic O-linked glycopeptides . Additionally, the Fmoc/bis-N-Boc-protected monomers have been successfully used in the Fmoc-mediated solid-phase peptide synthesis of mixed sequence PNA oligomers, demonstrating their versatility in synthesizing complex biomolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-L-3-Aminomethylphe(Fmoc) derivatives are influenced by the protecting groups. These groups render the amino acids stable and suitable for storage as hydrochloride salts, which is advantageous for the synthesis and handling of sensitive peptide and PNA structures. The stability of these compounds under various conditions facilitates their use in solid-phase synthesis, where they can be incorporated into peptides and PNAs without premature deprotection or degradation .
Wissenschaftliche Forschungsanwendungen
1. Application in Electrografting and Surface Chemistry
Boc-L-3-Aminomethylphe(Fmoc) has been used in the preparation of aminophenyl and aminomethylphenyl monolayers on carbon substrates. These monolayers were electrografted to glassy carbon and pyrolyzed photoresist film using a protection-deprotection strategy with Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups. This approach is significant for creating amine-terminated films, which are crucial in surface chemistry applications (Lee, Leroux, Hapiot, & Downard, 2015).
2. Use in Peptide Synthesis
Boc-L-3-Aminomethylphe(Fmoc) plays a role in peptide synthesis. For instance, it has been used in the native chemical ligation at phenylalanine for synthesizing peptides, demonstrating its versatility in the construction of complex peptide structures (Crich & Banerjee, 2007).
3. Synthesis of Glycoclusters
In the synthesis of synthetic glycoclusters, a field relevant in glycobiology, Boc-L-3-Aminomethylphe(Fmoc) was utilized. It served as an orthogonally protected building block for the construction of triantennary peptide glycoclusters on a solid support. This application is important in the study of carbohydrate binding (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).
4. Solid-Phase Peptide Synthesis
The compound has also been employed in solid-phase peptide synthesis (SPPS). Its application in the SPPS strategy was demonstrated through the preparation of peptides, showcasing its utility in creating diverse peptide sequences and structures (Nandhini, Albericio, & de la Torre, 2022).
Wirkmechanismus
Target of Action
Boc-L-3-Aminomethylphe(Fmoc) is a protected amino acid derivative . It primarily targets amines in synthesis . The compound’s primary role is to serve as a versatile building block in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) process .
Mode of Action
The compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate .
Biochemical Pathways
The biochemical pathway involved in the action of Boc-L-3-Aminomethylphe(Fmoc) is the Fmoc protection and deprotection mechanism . This mechanism is crucial in the synthesis of peptides, where the Fmoc group protects amines and is deprotected with bases such as secondary amines like piperidine .
Result of Action
The result of the action of Boc-L-3-Aminomethylphe(Fmoc) is the formation of protected peptides that can be further processed or deprotected as needed . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of Boc-L-3-Aminomethylphe(Fmoc) is influenced by environmental factors such as temperature and the presence of moisture . The compound is typically stored in an inert atmosphere at room temperature . It is sensitive to moisture and heat, which can affect its stability and efficacy .
Eigenschaften
IUPAC Name |
(2S)-3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUJXXHNINCPZ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113898 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-3-Aminomethylphe(Fmoc) | |
CAS RN |
959573-13-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959573-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



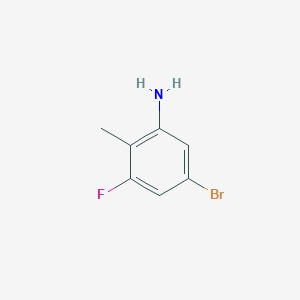

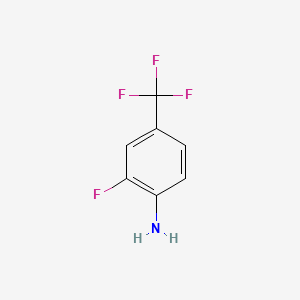
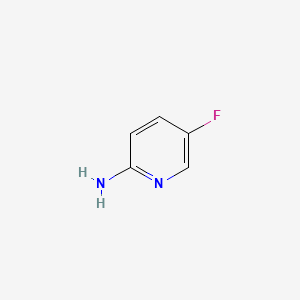
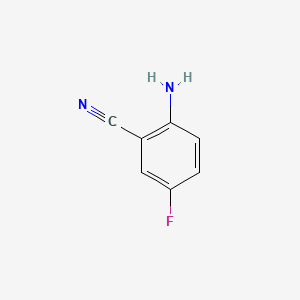

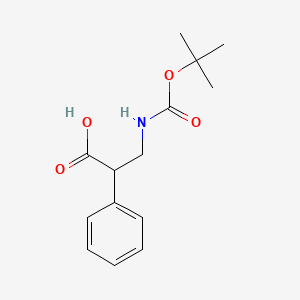






![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)